Ethyl 5-(2,5-dichloro-phenoxy)pentanoate
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Overview
Description
Ethyl 5-(2,5-dichloro-phenoxy)pentanoate is an organic compound belonging to the class of esters It is characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 2 and 5 positions, attached to a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2,5-dichloro-phenoxy)pentanoate typically involves the esterification of 5-(2,5-dichloro-phenoxy)pentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, industrial production may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,5-dichloro-phenoxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2,5-dichloro-phenoxy)pentanoic acid.
Reduction: Formation of 5-(2,5-dichloro-phenoxy)pentanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2,5-dichloro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(2,5-dichloro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to these targets, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Ethyl 5-(2,5-dichloro-phenoxy)pentanoate can be compared with other similar compounds, such as:
Ethyl 5-(2,4-dichloro-phenoxy)pentanoate: Differing by the position of chlorine atoms, which may affect its reactivity and biological activity.
Ethyl 5-(2,6-dichloro-phenoxy)pentanoate: Another positional isomer with distinct chemical properties.
Ethyl 5-(2,5-dichloro-phenoxy)butanoate: A shorter chain ester with potentially different physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which influence its reactivity and applications.
Properties
IUPAC Name |
ethyl 5-(2,5-dichlorophenoxy)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O3/c1-2-17-13(16)5-3-4-8-18-12-9-10(14)6-7-11(12)15/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRACXWQYOBOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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